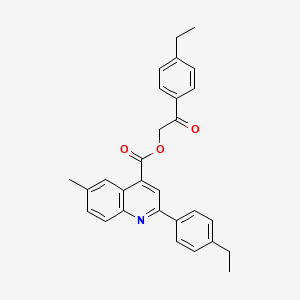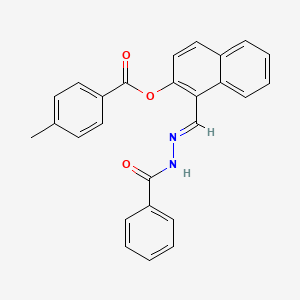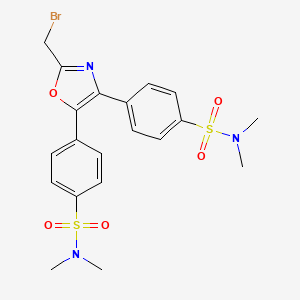
4-CL-N-(2-((2-(4-Hydroxybenzylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-CL-N-(2-((2-(4-Hydroxybenzylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide is a complex organic compound with the molecular formula C20H16ClN3O4S. It is known for its unique structure, which includes a sulfonamide group, a hydrazone linkage, and a hydroxybenzylidene moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-CL-N-(2-((2-(4-Hydroxybenzylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide typically involves the condensation of 4-chlorobenzenesulfonyl chloride with 2-aminobenzohydrazide, followed by the reaction with 4-hydroxybenzaldehyde. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the condensation reaction .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
4-CL-N-(2-((2-(4-Hydroxybenzylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, reduction may produce hydrazine derivatives, and substitution reactions can result in various substituted benzenesulfonamides .
Wissenschaftliche Forschungsanwendungen
4-CL-N-(2-((2-(4-Hydroxybenzylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a component in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 4-CL-N-(2-((2-(4-Hydroxybenzylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s sulfonamide group may inhibit enzymes by mimicking the structure of natural substrates, while the hydrazone linkage could interact with cellular components to exert its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-CL-N-(4-((2-(2-Hydroxybenzylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide
- 4-CL-N-(4-((2-(3-Hydroxybenzylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide
- 4-CL-N-(2-((2-(4-Methoxybenzylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide
Uniqueness
4-CL-N-(2-((2-(4-Hydroxybenzylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
477733-73-6 |
|---|---|
Molekularformel |
C20H16ClN3O4S |
Molekulargewicht |
429.9 g/mol |
IUPAC-Name |
2-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(4-hydroxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C20H16ClN3O4S/c21-15-7-11-17(12-8-15)29(27,28)24-19-4-2-1-3-18(19)20(26)23-22-13-14-5-9-16(25)10-6-14/h1-13,24-25H,(H,23,26)/b22-13+ |
InChI-Schlüssel |
AZTKPHFNEKASKK-LPYMAVHISA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(C=C2)O)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(C=C2)O)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(allyloxy)-3-methylbenzoyl]-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12035695.png)
![2,2-Dimethyl-5-[(5-nitrothiophen-2-yl)methylidene]-1,3-dioxane-4,6-dione](/img/structure/B12035704.png)
![N-[1,1'-Biphenyl]-2-YL-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetamide](/img/structure/B12035709.png)


![N-(2-bromo-4,6-difluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12035716.png)
![(2E)-3-[3,5-dihydroxy-2,2-dimethyl-4-(morpholin-4-yl)-3,4-dihydro-2H-chromen-6-yl]-1-(morpholin-4-yl)prop-2-en-1-one](/img/structure/B12035724.png)
![(3Z)-1-benzyl-5-bromo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12035729.png)





![1-{[3-(Dimethylamino)propyl]amino}-3-methyl-2-(2-methylprop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12035775.png)
